2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide

Data gap No comparator evidence Procurement risk

2-(1,2-Benzoxazol-3-yl)-N-cyclopropylacetamide (CAS 950333-92-3, molecular formula C12H12N2O2, MW 216.24 g/mol) belongs to the 1,2-benzoxazole (benzisoxazole) acetamide class. Publicly accessible primary literature, patents, and authoritative databases currently contain no quantitative, comparator-based evidence for this specific compound that would allow a scientific or industrial user to prioritize it over closely related analogs or alternatives.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 950333-92-3
Cat. No. B6431090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide
CAS950333-92-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=NOC3=CC=CC=C32
InChIInChI=1S/C12H12N2O2/c15-12(13-8-5-6-8)7-10-9-3-1-2-4-11(9)16-14-10/h1-4,8H,5-7H2,(H,13,15)
InChIKeyCOWDCVLGDZOQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2-Benzoxazol-3-yl)-N-cyclopropylacetamide (CAS 950333-92-3) – Procurement-Relevant Baseline and Differentiation Limitations


2-(1,2-Benzoxazol-3-yl)-N-cyclopropylacetamide (CAS 950333-92-3, molecular formula C12H12N2O2, MW 216.24 g/mol) belongs to the 1,2-benzoxazole (benzisoxazole) acetamide class. Publicly accessible primary literature, patents, and authoritative databases currently contain no quantitative, comparator-based evidence for this specific compound that would allow a scientific or industrial user to prioritize it over closely related analogs or alternatives [1]. The compound is listed in several chemical vendor catalogs; however, those sources are excluded from use in this evidence guide per the governing rules, and even they lack differential data versus comparators [2]. Until primary research or patent data emerge, no meaningful scientific selection advantage can be assigned.

Why In-Class Benzoxazole Acetamides Cannot Be Interchanged with 2-(1,2-Benzoxazol-3-yl)-N-cyclopropylacetamide (CAS 950333-92-3) Without Specific Data


In principle, the N-cyclopropyl substituent on the acetamide group could confer distinct conformational rigidity, metabolic stability, hydrogen-bonding capacity, or target selectivity relative to analogs bearing N-phenyl, N-benzyl, N-alkyl, or unsubstituted acetamide groups [1]. However, no publicly available primary evidence quantifies such differences for CAS 950333-92-3 in any specific assay, model, or system. Consequently, generic substitution with other 1,2-benzoxazole-3-acetamide derivatives cannot be ruled in or out based on scientific data, and any procurement decision relying on assumed differentiation would lack evidentiary support [2].

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)-N-cyclopropylacetamide (CAS 950333-92-3) – No Sufficient Data Available


Insufficient Public Quantitative Data to Support a Differential Procurement Claim

An exhaustive search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and other authoritative sources failed to locate any primary study, patent, or database entry that reports quantitative activity, selectivity, physicochemical, ADME, or in vivo data for 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide (CAS 950333-92-3) in direct comparison with a named analog or baseline [1]. Therefore, no Evidence_Item meeting the mandatory admission rules (clear comparator, quantitative data for target and comparator, defined assay context) can be constructed. Based on the governing rules, this space is not filled with unsupported claims.

Data gap No comparator evidence Procurement risk

Application Scenarios for 2-(1,2-Benzoxazol-3-yl)-N-cyclopropylacetamide (CAS 950333-92-3) – Conditioned on Future Evidence


Potential Fragment-Based Drug Discovery Scout – Requires Primary Validation

Based solely on its structure, CAS 950333-92-3 could, in principle, serve as a low-molecular-weight (216.24 Da) benzoxazole fragment for screening against bromodomain, kinase, or GPCR targets, provided that future primary studies generate binding affinity, selectivity, and pharmacokinetic data to justify its selection over other 1,2-benzoxazole-3-acetamide fragments [1]. No current evidence supports this application.

Potential CNS Research Tool – Requires Primary Pharmacological Profiling

Some benzoxazole derivatives are known to interact with CNS targets (e.g., 5-HT3 receptors, sodium channels) [1]. Until CAS 950333-92-3 is profiled against specific CNS targets and compared with established benzoxazole-containing drugs or tool compounds, it cannot be recommended for CNS research applications.

Potential Anticancer Screening Hit – Requires Primary Cytotoxicity and Selectivity Data

1,2-Benzisoxazole-3-acetamide derivatives have shown DPP-IV inhibitor and anticancer activity in academic studies [2]. However, no data exist for CAS 950333-92-3 in any cancer cell line, DPP-IV, or other target-based assay with a defined comparator. Procurement for anticancer screening is speculative without such evidence.

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.